2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
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Overview
Description
2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that belongs to the class of triazolo-thiadiazoles. These compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research .
Preparation Methods
The synthesis of 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves multiple steps. One common synthetic route includes the reaction of 2-naphthyloxyacetic acid with thiosemicarbazide to form a triazole intermediate. This intermediate is then cyclized with 2-methylimidazo[1,2-a]pyridine under acidic conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with various molecular targets. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar compounds to 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine include other triazolo-thiadiazoles such as:
- 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
These compounds share similar pharmacological properties but differ in their specific molecular structures and biological activities. The unique combination of the naphthyloxy and imidazo[1,2-a]pyridine moieties in 2-methyl-3-{6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine contributes to its distinct biological effects .
Properties
Molecular Formula |
C22H16N6OS |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(naphthalen-2-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16N6OS/c1-14-20(27-11-5-4-8-18(27)23-14)21-24-25-22-28(21)26-19(30-22)13-29-17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3 |
InChI Key |
UFYWUZDITPXPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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